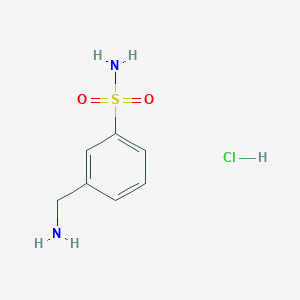

3-(Aminomethyl)benzenesulfonamide hydrochloride

説明

Historical Context and Discovery Milestones

The development of this compound must be understood within the broader historical context of sulfonamide discovery and advancement. The foundation for sulfonamide chemistry was established in the early 1930s through the groundbreaking work of German physician and researcher Gerhard Domagk at I.G. Farbenindustrie. Domagk's investigation into industrial chemicals for potential medical applications led to the testing of azo dyes, which could bind proteins in fabrics. His hypothesis that these compounds might also bind bacterial proteins and inhibit their function proved revolutionary when prontosil rubrum demonstrated effectiveness against Streptococcus infections in laboratory mice.

The subsequent discovery that prontosil molecules split upon ingestion, releasing the active sulfanilamide component, opened new avenues for sulfonamide development. This breakthrough, officially recognized when Domagk patented Prontosil and published his findings in 1935, marked the birth of the world's first sulfa drug and established the foundation for an entire class of antibacterial medications. The early development period saw the rapid introduction of various sulfa drugs, including sulfapyridine, sulfathiazole, and sulfadiazine, providing physicians with effective treatments for pneumonia, Staphylococcus infections, and other life-threatening bacterial diseases.

Historical records indicate that sulfanilamide itself was first synthesized by a German chemist as early as 1908, and in 1917, researchers at the Rockefeller Institute attempted to combine this chemical with quinine derivatives to enhance bactericidal properties. However, the therapeutic potential remained unrealized until Domagk's systematic approach to screening various dyes for antibacterial effects in animals beginning in 1927. The strategic decision to incorporate a sulfamyl group into dye molecules, tested on mice in 1931 and found effective against streptococcal infections, ultimately led to the development of Prontosil in December 1932.

The evolution from these early sulfonamides to more specialized derivatives like this compound represents decades of chemical refinement and structural optimization. The meta-substitution pattern and the incorporation of the aminomethyl group reflect advances in understanding structure-activity relationships within the sulfonamide class, enabling the development of compounds with enhanced selectivity and novel applications beyond antimicrobial activity.

Significance in Sulfonamide Chemistry

This compound occupies a distinctive position within sulfonamide chemistry due to its unique structural features and versatile reactivity profile. The compound serves as a critical reagent in organic synthesis, demonstrating remarkable utility in the creation of diverse chemical entities. Its role extends to polymer synthesis, where it has proven instrumental in developing polyurethanes, polyesters, and polyamides, showcasing the compound's ability to participate in complex polymerization processes.

The catalytic properties of this compound represent another significant aspect of its chemical importance. The compound actively participates in various reactions, notably facilitating the hydrolysis of esters and amides through its unique chemical structure. This catalytic activity stems from the strategic positioning of both the aminomethyl and sulfonamide groups on the benzene ring, creating a molecular architecture that can effectively coordinate with substrates and transition states during chemical transformations.

| Chemical Property | Specification | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S | Defines structural composition |

| CAS Number | 670280-13-4 | Unique chemical identifier |

| Molecular Weight | 222.69 g/mol | Critical for stoichiometric calculations |

| Melting Point | 217-218°C | Indicates thermal stability |

| Physical Form | White crystalline solid | Facilitates handling and storage |

| Purity | 96% | Ensures reproducible research results |

The compound's significance is further enhanced by its role in diazonium salt formation, a fundamental reaction in organic chemistry that opens pathways to numerous synthetic transformations. The ability of this compound to facilitate diazonium salt formation stems from its structural compatibility with diazotization conditions and its capacity to stabilize the resulting ionic species. This property has made it an invaluable tool for researchers seeking to develop new synthetic methodologies and explore novel chemical reactivity patterns.

Research has demonstrated that the meta-substitution pattern in this compound provides distinct advantages over other positional isomers. Studies examining structure-activity relationships within benzenesulfonamide series have revealed that meta-substitutes improve inhibitory activity against various enzyme targets. This positional effect reflects the optimal spatial arrangement of functional groups that allows for enhanced binding interactions with target molecules while maintaining favorable physicochemical properties.

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses diverse applications spanning synthetic methodology development, medicinal chemistry, and materials science. Recent investigations have focused on the compound's potential as a scaffold for developing specialized inhibitors, particularly in the context of enzyme targeting and therapeutic agent design.

特性

IUPAC Name |

3-(aminomethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDWAIOSJPELDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655366 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670280-13-4 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Synthesis from m-Xylylenediamine and Lanthanum Chloride Hexahydrate

A notable and straightforward method for preparing 3-(aminomethyl)benzenesulfonamide hydrochloride involves the reaction of meta-xylylenediamine with lanthanum chloride hexahydrate in tetrahydrofuran (THF) solution. This method is characterized by a one-step synthesis that integrates reaction and separation processes.

- React 1 mL of meta-xylylenediamine with 0.8933 g of lanthanum chloride hexahydrate in 40 mL of tetrahydrofuran.

- Stir and reflux the mixture for 36 hours, during which a white precipitate forms.

- Perform hot filtration to remove insolubles.

- Concentrate the filtrate by rotary evaporation.

- Prepare a saturated solution using a mixture of anhydrous methanol and petroleum ether (Sherwood oil).

- Cool the solution in a refrigerator for one day to induce crystallization.

- Collect the white crystalline product by filtration and wash with petroleum ether.

- Dry under vacuum to obtain a faint yellow solid.

- Melting point: >300 °C

- Elemental analysis closely matches theoretical values (C: 55.35%, H: 7.43%, N: 15.91%)

- Confirmed by ^1H NMR and ^13C NMR spectra, showing characteristic aromatic and aminomethyl signals.

- IR spectroscopy confirms the presence of amino and sulfonamide groups.

The reaction likely involves the formation of ammonium salt through the interaction of the methylamino group of meta-xylylenediamine with chloride ions in the THF solution, leading to the hydrochloride salt formation of the aminomethyl derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Meta-xylylenediamine + LaCl3·6H2O in THF, reflux 36 h | Formation of intermediate complex |

| 2 | Hot filtration and rotary evaporation | Concentrated filtrate |

| 3 | Saturated methanol/petroleum ether solution, refrigeration | Crystallization of product |

| 4 | Filtration, washing, vacuum drying | Pure this compound |

This method stands out for its simplicity, single-step synthesis, and ease of operation, making it efficient for laboratory-scale preparation.

Aminomethylation via Nucleophilic Substitution in Water or Organic Media

Another approach involves the nucleophilic substitution reaction of benzenesulfonamide derivatives with aminomethyl linkers under mild conditions, often using environmentally friendly solvents such as water or 1,4-dioxane.

- The reaction typically involves 4-(aminoalkyl)benzenesulfonamide derivatives synthesized by reacting 1,3,5-triazine derivatives with amino acids or amines.

- Sodium carbonate or sodium bicarbonate aqueous solutions serve as bases to facilitate the reaction.

- Reaction temperatures range from room temperature to reflux conditions for 6–24 hours.

- After completion, acidic hydrolysis with 1 M HCl adjusts pH to precipitate the product.

- The precipitate is filtered, washed, and dried under vacuum.

- Use of water as a solvent aligns with green chemistry principles.

- High yields (up to 99.8%) and purities are achievable.

- Suitable for derivatives with varying side chains, including polar and non-polar amino acids.

| Solvent System | Base Used | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|

| Water | Sodium carbonate | 20–24 hours reflux | 88.5–99.8 | Optimal for non-polar amino acids |

| Water | Sodium bicarbonate | 6–12 hours reflux | 68–99.5 | Suitable for polar amino acids |

| 1,4-Dioxane + triethylamine | Triethylamine | 12–24 hours reflux | 68–99.5 | Used for tyrosine derivatives |

This method emphasizes environmentally friendly conditions and versatility for synthesizing aminomethyl-substituted benzenesulfonamide compounds, including the hydrochloride salts.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Solvent | Reaction Time | Yield/Outcome | Notes |

|---|---|---|---|---|---|---|

| 1 | Meta-xylylenediamine + LaCl3·6H2O | Reflux in THF, hot filtration, crystallization | Tetrahydrofuran | 36 hours | White crystalline hydrochloride salt | One-step, simple, high purity |

| 2 | 1,3,5-Triazine derivatives + amino acids | Sodium carbonate/bicarbonate, reflux, acidic hydrolysis | Water or 1,4-dioxane | 6–24 hours | High yield (up to 99.8%) | Green chemistry, versatile |

| 3 | Phenylethylamine + pyrrolidinone + phosgene | Low temperature phosgene addition, aqueous workup | Dichloromethane | Several hours | High purity sulfonamide intermediates | Indirect route, precursor stage |

Detailed Research Findings and Analytical Data

- NMR Analysis: ^1H NMR spectra of the product from method 1 show singlets and multiplets corresponding to aromatic protons (7.39–7.56 ppm) and aminomethyl protons (4.01 ppm), confirming the structure.

- Elemental Analysis: The measured carbon, hydrogen, and nitrogen percentages are consistent with theoretical values, indicating high purity.

- IR Spectroscopy: Characteristic absorption bands at 3346 cm^-1 (N–H stretch), 2868 cm^-1 (C–H stretch), and 1324 cm^-1 (S=O stretch) confirm the presence of sulfonamide and amino groups.

- Green Chemistry Considerations: The aqueous-based synthesis methods (method 2) provide environmentally benign alternatives with reduced hazardous solvent use and improved product yields.

化学反応の分析

Types of Reactions: 3-(Aminomethyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzenesulfonic acid derivatives, while reduction reactions can yield aminomethylbenzenesulfonic acid.

科学的研究の応用

3-(Aminomethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

作用機序

The mechanism by which 3-(Aminomethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Aminomethyl)benzenesulfonamide Hydrochloride

The para isomer (CAS 138-37-4) shares the same molecular formula but differs in the substituent position. Key comparisons include:

- Biological Activity : Para-substituted sulfonamides are often explored as carbonic anhydrase inhibitors, while meta derivatives may favor different binding interactions in enzyme studies .

Table 1: Structural and Physical Properties

Functional Group Variants

3-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 131774-72-6)

- Structure: Replaces the aminomethyl group with a hydrazinyl moiety.

- Applications : Used in synthesizing chalcone-derived sulfonamides (e.g., via condensation reactions) for antimicrobial or anticancer studies .

- Reactivity: The hydrazinyl group facilitates nucleophilic addition, unlike the aminomethyl group, which is more suited for alkylation or acylation .

Methyl 3-[(Methylamino)methyl]benzoate Hydrochloride

- Structure: Contains a methyl ester and methylamino group instead of sulfonamide.

- Properties : Increased lipophilicity due to the ester group, enhancing membrane permeability but reducing solubility in aqueous media compared to sulfonamides .

生物活性

3-(Aminomethyl)benzenesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 174.23 g/mol

- CAS Number : 670280-13-4

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The compound acts as an inhibitor of specific isoforms of carbonic anhydrases, which are implicated in several pathological conditions including glaucoma and cancer.

Inhibition Studies

A study highlighted that derivatives of benzenesulfonamides, including 3-(aminomethyl)benzenesulfonamide, exhibited significant inhibitory effects on carbonic anhydrase isoforms CA IX and CA XII, with IC50 values in the nanomolar range. This selectivity is crucial for developing targeted therapies for tumors over-expressing these isoforms .

Antitumor Activity

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives were tested on MDA-MB-231 breast cancer cells, demonstrating a significant increase in apoptotic markers compared to control groups .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| 3-(Aminomethyl)benzenesulfonamide | <25 | Induces apoptosis |

| Other derivatives | Varies | Various effects on different cancer cell lines |

Cardiovascular Effects

In isolated rat heart models, the compound has been shown to affect coronary resistance and perfusion pressure. Specifically, it demonstrated a reduction in coronary resistance when tested against other sulfonamide derivatives .

Case Studies

-

Carbonic Anhydrase Inhibition

- A study focused on the structure-activity relationship (SAR) among various benzenesulfonamides found that modifications to the sulfonamide group could enhance selectivity and potency against CA IX and CA XII. The findings suggest that 3-(aminomethyl)benzenesulfonamide could be optimized for better therapeutic efficacy against tumors expressing these enzymes .

- Cardiovascular Impact

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies using computational models have predicted favorable absorption and distribution characteristics, which are crucial for effective drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Aminomethyl)benzenesulfonamide hydrochloride, and how can purity be optimized?

- The synthesis typically involves sulfonylation of 3-(aminomethyl)aniline derivatives followed by hydrochloric acid salt formation. Key steps include controlling reaction temperature (e.g., 0–5°C during sulfonylation) and using scavengers like triethylamine to neutralize byproducts. Purity optimization often employs recrystallization from ethanol/water mixtures or gradient HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, N–H bending at ~1600 cm⁻¹). ¹H/¹³C NMR confirms the aromatic substitution pattern (e.g., meta-substituted benzene signals at δ 7.4–7.8 ppm) and aminomethyl group integration. Mass spectrometry (ESI-MS) verifies molecular weight (C₇H₁₁ClN₂O₂S: 222.69 g/mol) .

Q. What are its primary biological screening applications?

- It is screened for antimicrobial activity (e.g., against E. coli and S. aureus via MIC assays) and enzyme inhibition (e.g., carbonic anhydrase or urease targets). Protocols often involve 96-well plate assays with resazurin-based viability indicators .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter bioactivity?

- Comparative studies with para-isomers (e.g., 4-(aminomethyl)benzenesulfonamide hydrochloride) show positional effects on target binding. For example, meta-substitution may enhance steric compatibility with hydrophobic enzyme pockets, as seen in sulfonamide-based carbonic anhydrase inhibitors. Computational docking (AutoDock Vina) and molecular dynamics simulations are used to rationalize these differences .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Discrepancies often arise from pH-dependent solubility (e.g., improved solubility in PBS pH 7.4 vs. poor solubility in acidic buffers). Stability studies under varying temperatures (4°C vs. 25°C) and light exposure, monitored via HPLC-UV, help identify optimal storage conditions. Conflicting biological data may require orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. How is this compound utilized in designing prodrugs or targeted delivery systems?

- The aminomethyl group serves as a conjugation site for prodrug linkers (e.g., ester or carbamate linkages). In one study, coupling with PEGylated nanoparticles enhanced blood-brain barrier penetration for neuroinflammatory targets. Release kinetics are quantified using LC-MS/MS in simulated physiological fluids .

Methodological Considerations

Q. What analytical workflows ensure batch-to-batch consistency in pharmacological studies?

- Rigorous QC protocols include:

- Purity : ≥95% by HPLC (UV detection at 254 nm).

- Residual solvents : GC-MS to detect traces of DMF or THF (<100 ppm).

- Counterion quantification : Ion chromatography for chloride content .

Q. How can researchers mitigate interference from hydrolysis byproducts in bioassays?

- Hydrolysis of the sulfonamide group generates benzenesulfonic acid derivatives, which may confound assay results. Pre-incubation stability tests (37°C, 24 hours) followed by LC-MS analysis identify degradation thresholds. Use of protease inhibitors or low-temperature assays minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。